2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide
Description
This pyrimidine-4-carboxamide derivative features a benzylsulfanyl group at position 2, a chlorine atom at position 5, and a 3,4-dichlorophenyl-substituted carboxamide moiety.
Properties
Molecular Formula |
C18H12Cl3N3OS |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-13-7-6-12(8-14(13)20)23-17(25)16-15(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25) |
InChI Key |
QMHIBKXYJHQIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 3,4-dichloroaniline, under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro substituent on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine-Carboxamide Derivatives
The compound’s analogs differ primarily in the substituents on the phenyl ring of the carboxamide group or modifications to the benzylsulfanyl moiety. Key examples include:
a) 2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
- Structure : Replaces the 3,4-dichlorophenyl group with a 3,4-dimethoxyphenethyl chain.
- Molecular Weight : 461.94 g/mol .
b) 2-(Benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
- Structure : Features a 4-methoxybenzyl group instead of the dichlorophenyl substituent.
- Molecular Weight : 399.89 g/mol .
- Key Differences : The para-methoxy group enhances solubility but may reduce lipophilicity, impacting membrane permeability.
c) 5-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
- Structure : Substitutes the benzylsulfanyl group with a 4-fluorobenzylsulfonyl moiety.
- Molecular Weight : 493.94 g/mol .
- Key Differences : The sulfonyl group introduces stronger electron-withdrawing effects and hydrogen-bonding capacity, which may enhance target interaction but reduce metabolic stability.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Methoxy-substituted analogs exhibit improved solubility but may require higher doses for efficacy.
- Sulfonyl derivatives (e.g., ) show enhanced polarity but reduced bioavailability.
Biological Activity
2-(Benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a benzylsulfanyl group and a dichlorophenyl moiety. Its molecular formula is with a molecular weight of 368.27 g/mol. The presence of chlorine atoms and the sulfanyl group are significant for its biological activity.
Anticancer Activity
Research has demonstrated that compounds similar to 2-(benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide exhibit notable anticancer properties. For instance, studies involving related sulfonamide derivatives have shown significant antiproliferative effects against various cancer cell lines.
-
In Vitro Studies :
- A study evaluating the antiproliferative activity of related compounds against the NCI-60 cancer cell line panel revealed that several derivatives exhibited growth inhibition with GI50 values ranging from 2.02 to 7.82 μM across different cell lines, indicating broad-spectrum anticancer activity .
- The compound's structure-activity relationship suggests that increasing lipophilicity enhances cytotoxicity against leukemia and solid tumor cell lines .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, although specific targets for this compound require further elucidation.
Data Table: Biological Activity Overview
| Compound Name | GI50 (μM) | Cell Line Tested | Activity Type |
|---|---|---|---|
| 2-(Benzylsulfanyl)-5-chloro-N-(3,4-dichlorophenyl)pyrimidine-4-carboxamide | TBD | Various (NCI-60) | Antiproliferative |
| Related Sulfonamide A | 3.24 | CNS Cancer Panel | Cytostatic |
| Related Sulfonamide B | 7.82 | Leukemia Panel | Selective |
Case Study 1: Anticancer Efficacy
A comprehensive study published in Nature examined a series of benzylthio derivatives, including compounds structurally similar to our target compound. The results indicated significant cytotoxicity against several cancer types, particularly in non-small cell lung cancer and renal cancer models .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of pyrimidine derivatives showed that modifications to the benzylsulfanyl group significantly influenced their biological activity. For instance, replacing the benzyl group with other substituents led to variations in GI50 values, suggesting that specific functional groups are crucial for enhancing anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
